1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[1,2-c]imidazole core. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the halogenation of a pyrrolo[1,2-c]imidazole precursor. The process may include the following steps:
Formation of the Pyrrolo[1,2-c]imidazole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as glyoxal and ammonia.
Bromination and Iodination:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives .
Scientific Research Applications
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with molecular targets through its halogen substituents. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole: Similar structure but with chlorine instead of iodine.
1-bromo-3-fluoro-5H,6H,7H-pyrrolo[1,2-c]imidazole: Fluorine substituent instead of iodine.
Uniqueness
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to the presence of both bromine and iodine, which can impart distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2731006-89-4 |
---|---|
Molecular Formula |
C6H6BrIN2 |
Molecular Weight |
312.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.